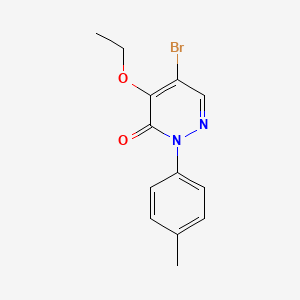
5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, with the molecular formula C13H13BrN2O2 and a molecular weight of approximately 309.16 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on analgesic, anti-inflammatory properties, and potential applications in drug development.
- IUPAC Name : 5-bromo-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one
- Molecular Formula : C13H13BrN2O2
- Molecular Weight : 309.16 g/mol
- CAS Number : 478080-61-4
Analgesic and Anti-inflammatory Effects
Research has demonstrated that compounds related to pyridazinones exhibit notable analgesic and anti-inflammatory properties. For instance, a related compound, M73101, has been shown to possess potent analgesic activity in various animal models. It outperformed several established anti-inflammatory drugs in tests such as the Randall-Selitto test in rats and the phenylquinone test in mice . The mechanism of action appears to involve inhibition of histamine release and suppression of inflammatory mediators.
In Vitro Studies
In vitro studies have indicated that this compound can inhibit the release of pro-inflammatory cytokines from mast cells, suggesting a potential role in managing inflammatory conditions. The compound's structure allows it to interact effectively with biological targets relevant to pain and inflammation pathways.
Case Study 1: Analgesic Activity
In a comparative study, M73101 was tested against several analgesics, revealing that it exhibited the highest potency in reducing pain responses in animal models. The findings suggested that the compound's efficacy is comparable to aminopyrine but with a distinct mechanism that may involve multiple pathways related to pain modulation .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted the compound's ability to reduce acute inflammatory edema significantly. In vivo experiments showed that treatment with this compound led to a marked decrease in leukocyte migration during carrageenan-induced pleurisy in rats, indicating its potential as an anti-inflammatory agent .
Data Tables
The following table summarizes key findings from various studies on the biological activities associated with pyridazinone derivatives:
| Compound | Activity | Model Used | Efficacy |
|---|---|---|---|
| M73101 | Analgesic | Randall-Selitto test | Most potent among tested analgesics |
| M73101 | Anti-inflammatory | Carrageenan-induced edema | Significant reduction in edema |
| 5-Bromo Derivative | Histamine release inhibition | In vitro mast cell assay | Effective inhibition observed |
特性
IUPAC Name |
5-bromo-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-12-11(14)8-15-16(13(12)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQFXKQQMKQKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














